Tezacitabine monohydrate
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Overview
Description
Tezacitabine monohydrate is a nucleoside analog that has been studied for its potential use in cancer treatment. It is a synthetic compound that is structurally similar to the naturally occurring nucleoside, deoxycytidine.
Scientific Research Applications
Enhancing Effects on DNA-Directed Agents
- DNA Chain Termination and Potentiation with Fluoropyrimidines : Tezacitabine, following intracellular phosphorylation, results in DNA chain termination. It enhances the DNA-directed effects of fluoropyrimidines in human colon cancer cells and tumor xenografts. This enhancement is observed when tezacitabine is combined with fluoropyrimidines like 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FUdR), leading to potentiation of cell killing and increased apoptosis compared to fluoropyrimidines alone (Taverna et al., 2007).
Clinical Trials and Effectiveness
- Phase I Clinical Trials : Tezacitabine has demonstrated a tolerable safety profile and clinical activity in Phase I and II clinical studies for advanced solid tumors (Bendell et al., 2005).
Mechanism of Action and Cellular Effects
- Ribonucleotide Reductase Inhibition : As an antimetabolite deoxycytidine analog, tezacitabine acts as an irreversible ribonucleotide reductase inhibitor and has been explored for various cancer treatments, including colorectal and hematological cancers (Seley, 2000).
- Induction of Apoptotic Cell Death : Tezacitabine induces apoptotic cell death in human colon cancer cells, which is time-dependent, and this cytotoxicity is a result of programmed cell death events (Taverna et al., 2004).
Ribonucleotide Reductase Inhibitors in Cancer Therapy
- Role in Hematologic Malignancies : Ribonucleotide reductase inhibitors like tezacitabine have been evaluated in clinical trials, showing promise as a monotherapy or in combination for cancer chemotherapy. Tezacitabine, in particular, did not progress beyond phase I trials but remains a viable treatment option (Mannargudi & Deb, 2017).
properties
CAS RN |
171176-43-5 |
---|---|
Molecular Formula |
C10H14FN3O5 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate |
InChI |
InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1 |
InChI Key |
XPYQFIISZQCINN-QVXDJYSKSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O.O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O |
Other CAS RN |
171176-43-5 |
synonyms |
2'-deoxy-2'-(fluoromethylene)cytidine MDL 101,731 MDL 101731 MDL-101,731 MDL-101731 tezacitabine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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